9-chloro-11H-benzo[a]carbazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-chloro-11H-benzo[a]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN/c17-11-6-8-13-14-7-5-10-3-1-2-4-12(10)16(14)18-15(13)9-11/h1-9,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYCRZMAQSWRMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC4=C3C=CC(=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175290 | |
| Record name | 11H-Benzo(a)carbazole, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21064-31-3 | |
| Record name | 11H-Benzo(a)carbazole, 2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021064313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11H-Benzo(a)carbazole, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies for 9 Chloro 11h Benzo a Carbazole
Direct Halogenation Approaches to Benzo[a]carbazole Scaffolds
Direct chlorination of the pre-formed 11H-benzo[a]carbazole scaffold represents the most straightforward synthetic route in principle. This approach relies on electrophilic aromatic substitution, where a chlorinating agent is introduced to the electron-rich carbazole (B46965) ring system. Commonly employed reagents for such transformations include N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and molecular chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Ring-Closure and Annulation Methodologies for the 11H-Benzo[a]carbazole Core
To overcome the regioselectivity challenges of direct halogenation, multi-step strategies that construct the carbazole ring from precursors already containing the chlorine atom are widely employed. These methods offer precise control over the final substitution pattern.
Intramolecular Cyclization Reactions for Benzo[a]carbazole Formation
Intramolecular cyclization is a powerful strategy where a key C-C or C-N bond is formed in the final stages of the synthesis to construct the heterocyclic core. To generate 9-chloro-11H-benzo[a]carbazole, this approach necessitates starting with a precursor in which the chlorine atom is already positioned correctly.
One such strategy involves the cyclization of substituted anilines. For instance, a 2-amino-biphenyl derivative bearing a chlorine atom at the 4'-position of the second aryl ring can serve as a key intermediate. This precursor can be converted into more complex structures, such as a 2-(en-diynyl)aniline, which upon treatment with a base, undergoes cyclization to form the carbazole ring system with the chlorine atom secured at the 9-position. nih.gov
Another advanced cyclization method employs visible-light or rhodium-catalyzed intramolecular C-H amination using aryl sulfilimines as nitrene precursors. nih.gov This reaction is noted for its compatibility with halogenated substrates. The synthesis would begin with a 2-amino-4'-chlorobiphenyl, which is converted to the corresponding sulfilimine. The subsequent intramolecular C-H amination, promoted by light or a rhodium catalyst, forges the final ring to yield this compound. nih.gov This method is advantageous due to its use of a safe and readily removable sulfide (B99878) leaving group under mild conditions. nih.gov
Diels-Alder and Related Cycloaddition Strategies in Carbazole Synthesis
The Diels-Alder reaction, a [4+2] cycloaddition, provides a robust method for constructing the six-membered carbocyclic ring of the benzo[a]carbazole system. metu.edu.trresearchgate.net The successful synthesis of the 9-chloro derivative using this strategy depends on incorporating the chlorine atom into either the diene or the dienophile component.
One potential pathway involves the use of an indole-based diene. metu.edu.tr A diene synthesized from a chlorinated indole (B1671886) derivative can be reacted with a suitable dienophile. The resulting cycloadduct would then undergo an aromatization step, often through the elimination of a leaving group, to furnish the final aromatic benzo[a]carbazole skeleton.
A more advanced variant is the intramolecular dehydro Diels-Alder reaction of ynamides. researchgate.net This approach would involve the synthesis of an N-(o-ethynyl)aryl ynamide precursor where the aryl group attached to the nitrogen of the ynamide is substituted with a chlorine atom at the para position. Upon heating, this precursor undergoes a thermal cycloaddition, constructing the benzannulated carbazole core and incorporating the chlorine atom at the desired 9-position in a highly controlled manner. researchgate.net
Fischer Indole Synthesis Adaptations for Benzo[a]carbazole Construction
The Fischer indole synthesis is a classic and highly effective method for constructing indole and carbazole frameworks. organic-chemistry.org Its adaptation for the synthesis of this compound is a well-established and reliable strategy that offers excellent control of regiochemistry. researchgate.net
The key starting material for this synthesis is 4-chloro-1-naphthylhydrazine . This precursor is first condensed with cyclohexanone (B45756) to form the corresponding hydrazone intermediate. In the presence of an acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride, the hydrazone undergoes a thermally induced rsc.orgrsc.org-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield 9-chloro-1,2,3,4-tetrahydro-11H-benzo[a]carbazole. The final step of the synthesis is the aromatization of this tetrahydro intermediate. This is typically achieved through dehydrogenation using a high-potential quinone like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or catalytic dehydrogenation with palladium on carbon (Pd/C) at elevated temperatures to afford the target compound, this compound.
| Step | Reactants | Key Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1. Hydrazone Formation | 4-chloro-1-naphthylhydrazine, Cyclohexanone | Mild acid or base catalyst, solvent (e.g., ethanol) | Cyclohexanone 4-chloro-1-naphthylhydrazone |
| 2. Cyclization (Fischer Reaction) | Hydrazone intermediate | Acid catalyst (e.g., PPA, H₂SO₄, ZnCl₂), heat | 9-chloro-1,2,3,4-tetrahydro-11H-benzo[a]carbazole |
| 3. Aromatization | Tetrahydro-benzo[a]carbazole intermediate | Oxidizing agent (e.g., DDQ) or catalyst (e.g., Pd/C), high temperature | This compound |
Transition Metal-Catalyzed Syntheses of Halogenated Benzo[a]carbazoles
Modern synthetic chemistry heavily relies on transition metal catalysis, particularly palladium-catalyzed reactions, to form C-C and C-N bonds with high efficiency and selectivity. mdpi.comdntb.gov.ua These methods provide powerful and versatile routes to halogenated benzo[a]carbazoles.
Palladium-Catalyzed C-C and C-N Bond Formations
Palladium-catalyzed cross-coupling reactions are among the most potent tools for constructing the benzo[a]carbazole skeleton. These strategies typically involve building the core structure from precursors where the chlorine atom is already in place. organic-chemistry.org
One prominent approach is a tandem reaction sequence involving a Buchwald-Hartwig amination followed by a direct arylation C-H activation. organic-chemistry.orgorganic-chemistry.org To synthesize the target molecule, 4-chloro-1-naphthylamine can be coupled with a 1,2-dihalobenzene, such as 1,2-dibromobenzene. The palladium catalyst first facilitates the intermolecular C-N bond formation (amination). In the same pot, the catalyst then promotes an intramolecular C-H activation/arylation to close the final ring, yielding the carbazole product. This one-pot method is often highly efficient and can be accelerated using microwave irradiation. organic-chemistry.org
An alternative strategy involves an intramolecular C-H amination of a biaryl amine. The synthesis would begin by coupling 1-amino-4-chloronaphthalene with a suitable ortho-halogenated aryl partner. The resulting N-(ortho-haloaryl)-4-chloro-1-naphthylamine intermediate can then undergo an intramolecular palladium-catalyzed C-N bond formation to furnish this compound. These reactions offer broad functional group tolerance, making them suitable for complex molecule synthesis. organic-chemistry.org
| Strategy | Key Chlorinated Precursor(s) | Reaction Type | Typical Catalyst System |
|---|---|---|---|
| Tandem Amination/Direct Arylation | 4-chloro-1-naphthylamine and 1,2-dibromobenzene | Intermolecular C-N coupling followed by intramolecular C-H activation | Pd nanocatalyst, Pd(OAc)₂ with a phosphine (B1218219) ligand |
| Intramolecular Buchwald-Hartwig Amination | N-(2-bromophenyl)-4-chloro-1-naphthylamine | Intramolecular C-N coupling | Pd(dba)₂ with a bulky phosphine ligand (e.g., XPhos) |
C-H Activation and Functionalization Routes
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules. mdpi.comnih.gov In the context of this compound synthesis, transition-metal-catalyzed C-H activation offers a direct pathway to forge the key carbon-carbon bonds required for the carbazole core. Palladium catalysis, in particular, has been instrumental in this area. nih.govbeilstein-journals.org A common approach involves the intramolecular C-H arylation of a suitably substituted N-aryl-2-haloaniline precursor. For the synthesis of the 9-chloro derivative, this would typically involve a precursor such as N-(2-chlorophenyl)-1-naphthylamine. The palladium catalyst, often in a high oxidation state, facilitates the activation of a C-H bond on the naphthyl ring, which then couples with the chlorinated phenyl ring to form the carbazole skeleton. nih.gov The regioselectivity of the C-H activation is a critical aspect, often directed by the nitrogen atom of the amine.
Recent developments have focused on improving the efficiency and scope of these reactions. mdpi.com The choice of ligand for the palladium catalyst is crucial in modulating its reactivity and stability. beilstein-journals.org Additionally, the use of specific directing groups on the nitrogen atom can enhance the rate and regioselectivity of the C-H activation step. While a significant body of research exists for the C-H functionalization of carbazoles in general, specific protocols detailing the high-yield synthesis of this compound via this method remain a specialized area of investigation. mdpi.com
Other Metal-Mediated Cyclizations (e.g., Rhodium, Ruthenium, Nickel)
Beyond palladium, other transition metals have shown considerable promise in mediating the cyclization reactions to form carbazole and benzo[a]carbazole systems. organic-chemistry.orgchim.it Rhodium, ruthenium, and nickel catalysts offer alternative reactivity profiles that can be advantageous in specific synthetic contexts.
Rhodium-catalyzed reactions often proceed via oxidative annulation pathways. organic-chemistry.org For instance, a rhodium(III)-catalyzed reaction could involve the coupling of a 1-naphthylamine (B1663977) derivative with a chlorinated alkyne or alkene, followed by an intramolecular cyclization to construct the benzo[a]carbazole core. The chemoselectivity of such reactions is a key challenge, particularly in the presence of the chloro-substituent. nih.gov
Ruthenium-catalyzed C-H/C-H cross-coupling reactions provide another avenue for the construction of the benzo[a]carbazole skeleton. These reactions can directly couple two aromatic C-H bonds, offering a highly efficient route that avoids the pre-functionalization of starting materials. mdpi.comnih.gov The synthesis of this compound through this method would necessitate the careful selection of starting materials and a ruthenium catalyst capable of selectively activating the desired C-H bonds.
Nickel-catalyzed cyclizations , known for their cost-effectiveness and unique reactivity, can also be employed. Nickel catalysts can mediate intramolecular amination reactions of dihalo-biaryl precursors, providing a route to the carbazole nucleus. ias.ac.in The synthesis of the 9-chloro derivative would likely involve a precursor bearing a chloro-substituent on one of the aryl rings.
Detailed studies on the application of these specific metal-mediated cyclizations for the targeted synthesis of this compound are an active area of research, with the potential for developing highly efficient and selective synthetic protocols.
Lewis Acid-Mediated Synthetic Pathways to Benzo[a]carbazoles
Lewis acid-mediated reactions, particularly intramolecular Friedel-Crafts-type cyclizations, represent a classical yet powerful method for the construction of polycyclic aromatic systems. wikipedia.orgscience.gov In the synthesis of this compound, a Lewis acid can be employed to promote the cyclization of a suitable precursor, such as an N-(2-chlorophenyl)-1-naphthylamine derivative. The Lewis acid, for example, aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), activates the aromatic ring, facilitating the electrophilic attack to close the carbazole ring. wikipedia.org
The efficiency of the Lewis acid-mediated cyclization is highly dependent on the nature of the substrate and the reaction conditions. The presence of the chloro-substituent can influence the electronic properties of the aromatic rings, thereby affecting the rate and regioselectivity of the cyclization. nih.gov Optimization of the Lewis acid, solvent, and temperature is crucial to achieve high yields and minimize the formation of side products. While the intramolecular Friedel-Crafts reaction is a well-established method, its application to the synthesis of specifically substituted benzo[a]carbazoles like the 9-chloro derivative requires careful consideration of the substrate design and reaction parameters. masterorganicchemistry.com
Photochemical and Electrocyclization Reactions for Carbazole Ring Closure
Photochemical and electrocyclization reactions offer unique, often milder, alternatives to traditional thermal methods for ring closure. These reactions rely on the principles of pericyclic reactions, where the stereochemistry and outcome are governed by the Woodward-Hoffmann rules.
Photochemical cyclization of diarylamines is a well-known method for the synthesis of carbazoles, often referred to as the Mallory reaction. researchgate.net For the synthesis of this compound, this would involve the irradiation of N-(2-chlorophenyl)-1-naphthylamine. Upon absorption of light, the diarylamine is promoted to an excited state, which can undergo a 6π-electrocyclization to form a dihydropyrrole intermediate. Subsequent oxidation, often in the presence of an oxidizing agent like iodine or air, leads to the aromatic carbazole product. The presence of the chloro-substituent can potentially influence the quantum yield and regioselectivity of the photocyclization. consensus.app
Electrocyclization reactions of aza-hexatriene systems can also be employed to construct the carbazole core. lookchem.com This approach involves the thermal or photochemical ring closure of a conjugated system containing a nitrogen atom. The starting material would need to be carefully designed to incorporate the necessary chloro-substituent and the benzo[a] fusion. The stereospecificity of the electrocyclization, being either conrotatory or disrotatory depending on the reaction conditions (thermal or photochemical) and the number of π-electrons, is a key feature of this methodology.
Multi-Component Reactions for the Introduction of the Benzo[a]carbazole System
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient and convergent approach to complex molecules. rsc.orgbiointerfaceresearch.comresearchgate.net The development of MCRs for the synthesis of the benzo[a]carbazole system is an attractive strategy for rapidly building molecular complexity.
A potential MCR for the synthesis of this compound could involve the reaction of a 1-naphthylamine derivative, a chlorinated aldehyde or ketone, and a third component that facilitates the annulation to form the carbazole ring. ias.ac.in The choice of catalyst, often a transition metal or a Lewis/Brønsted acid, is critical in orchestrating the sequence of bond-forming events. The inherent complexity of MCRs requires careful optimization of reaction parameters to achieve high yields and selectivity for the desired product. While one-pot syntheses of various benzo[a]carbazole derivatives have been reported, the specific application of MCRs for the direct synthesis of the 9-chloro derivative is a challenging yet rewarding area for further investigation. rsc.orgrsc.org
Optimization of Reaction Conditions and Catalyst Systems in this compound Synthesis
The successful synthesis of this compound, regardless of the chosen synthetic strategy, is critically dependent on the meticulous optimization of reaction conditions and catalyst systems. semanticscholar.org Several key parameters must be considered to maximize the yield, purity, and efficiency of the synthesis.
Catalyst Selection and Loading: For metal-catalyzed reactions, the choice of the metal (e.g., palladium, rhodium, ruthenium, nickel) and its ligand sphere is paramount. mdpi.combeilstein-journals.org The electronic and steric properties of the ligands can significantly influence the catalyst's activity, selectivity, and stability. Optimizing the catalyst loading is also crucial to balance reaction efficiency with cost and potential product contamination.
Temperature and Reaction Time: The reaction temperature directly influences the reaction kinetics. Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts or decomposition of the product. The reaction time must be optimized to ensure complete conversion of the starting materials without significant product degradation.
Reactant Stoichiometry: The molar ratio of the reactants can affect the product distribution and yield. In multi-component reactions, in particular, the stoichiometry of the different components needs to be carefully controlled to favor the formation of the desired product.
A systematic approach to optimization, often employing design of experiments (DoE) methodologies, is essential to identify the optimal set of conditions for the synthesis of this compound.
Below is an interactive data table summarizing the general effects of various parameters on carbazole synthesis, which can be extrapolated for the specific case of this compound.
| Parameter | General Effect on Carbazole Synthesis | Considerations for this compound |
|---|---|---|
| Catalyst | Determines reaction pathway and efficiency. Palladium is common for C-H activation and cross-coupling. Rhodium and Ruthenium offer alternative selectivities. | The chloro-substituent may influence catalyst activity and stability. Ligand choice is critical to prevent catalyst deactivation. |
| Ligand | Modulates catalyst reactivity, selectivity, and stability. Bulky, electron-rich phosphine ligands are often used for Pd-catalyzed reactions. | Fine-tuning of the ligand is necessary to achieve high regioselectivity in C-H activation and to promote the desired cyclization. |
| Solvent | Affects solubility, reaction rate, and sometimes product distribution. Aprotic polar solvents (e.g., DMF, DMSO) are often used. | Solvent polarity can influence the rate of both desired and undesired reactions. |
| Base | Crucial for deprotonation steps. Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly employed. | The basicity needs to be sufficient to promote the reaction without causing decomposition of starting materials or products. |
| Temperature | Influences reaction rate. Higher temperatures can lead to faster reactions but may also increase byproduct formation. | Optimization is required to find a balance between reaction rate and selectivity, especially to avoid dehalogenation. |
Spectroscopic Characterization and Structural Elucidation of 9 Chloro 11h Benzo a Carbazole
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and through-space or through-bond correlations, a complete structural assignment can be achieved.
The ¹H NMR spectrum of 9-chloro-11H-benzo[a]carbazole is expected to exhibit a series of signals in the aromatic region, corresponding to the ten protons on the benzo[a]carbazole core. The precise chemical shifts (δ) are influenced by the electron density around each proton and their spatial relationship with neighboring atoms. The chloro-substituent at the 9-position will induce a downfield shift for the protons in its vicinity due to its electron-withdrawing nature.
The protons of the carbazole (B46965) and benzene (B151609) rings will likely appear as multiplets, doublets, and triplets, depending on their coupling with adjacent protons. The coupling constants (J) provide valuable information about the connectivity of the protons. For instance, ortho-coupled protons typically show larger J-values (around 7-9 Hz) compared to meta-coupled protons (around 2-3 Hz). The N-H proton of the carbazole ring is expected to appear as a broad singlet, the chemical shift of which can be sensitive to the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 | 7.8 - 8.0 | d | ~8.0 |
| H-2 | 7.2 - 7.4 | t | ~7.5 |
| H-3 | 7.4 - 7.6 | t | ~7.5 |
| H-4 | 8.0 - 8.2 | d | ~8.0 |
| H-5 | 7.5 - 7.7 | d | ~8.5 |
| H-6 | 7.1 - 7.3 | t | ~7.5 |
| H-7 | 7.3 - 7.5 | d | ~8.5 |
| H-8 | 7.9 - 8.1 | d | ~2.0 |
| H-10 | 7.6 - 7.8 | dd | ~8.5, 2.0 |
| N-H | 8.0 - 9.0 | br s | - |
Note: The predicted values are based on the analysis of unsubstituted 11H-benzo[a]carbazole and related chloro-substituted carbazole derivatives. Actual experimental values may vary.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. The carbon atom directly bonded to the chlorine atom (C-9) is expected to show a significant downfield shift. The other aromatic carbons will resonate in the typical range for carbazole and benzene rings, generally between 110 and 145 ppm. Quaternary carbons, those not attached to any protons, will typically exhibit weaker signals.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~120 |
| C-2 | ~125 |
| C-3 | ~120 |
| C-4 | ~128 |
| C-4a | ~124 |
| C-4b | ~138 |
| C-5 | ~112 |
| C-6 | ~122 |
| C-6a | ~121 |
| C-7 | ~118 |
| C-8 | ~126 |
| C-9 | ~130 |
| C-10 | ~115 |
| C-10a | ~140 |
| C-11a | ~129 |
| C-11b | ~139 |
Note: The predicted values are based on the analysis of unsubstituted 11H-benzo[a]carbazole and related chloro-substituted carbazole derivatives. Actual experimental values may vary.
Correlation Spectroscopy (COSY): This experiment would reveal the proton-proton coupling network, allowing for the identification of adjacent protons within the aromatic rings.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of the protonated carbons.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between different ring systems.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment provides information about protons that are close in space, which can help to confirm the regiochemistry of the chloro-substituent.
Through the combined interpretation of these 1D and 2D NMR spectra, a complete and unambiguous structural elucidation of this compound can be achieved.
Mass Spectrometry (MS) Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation pattern.
Electrospray ionization is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, or other adducts. For this compound, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom, with two peaks separated by two mass units in an approximate 3:1 ratio, corresponding to the ³⁵Cl and ³⁷Cl isotopes.
High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This allows for the determination of the elemental composition of the molecular ion and its fragments. For this compound (C₁₆H₁₀ClN), the theoretical exact mass of the molecular ion can be calculated and compared to the experimentally determined value to confirm the molecular formula.
The fragmentation pattern in the mass spectrum provides valuable structural information. Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragment ions can help to piece together the structure of the original molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of the chlorine atom, the loss of HCN from the carbazole ring, and fragmentation of the fused benzene rings.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 251/253 | Molecular ion with isotopic pattern for one chlorine atom |
| [M-Cl]⁺ | 216 | Loss of a chlorine radical |
| [M-HCN]⁺ | 224/226 | Loss of hydrogen cyanide from the molecular ion |
| [C₁₅H₉N]⁺ | 203 | Further fragmentation |
Note: The predicted m/z values are based on the nominal masses of the most abundant isotopes. The presence of the chlorine isotope pattern would be a key diagnostic feature.
Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features, including the N-H group of the carbazole moiety, the aromatic C-H and C=C bonds of the fused ring system, and the C-Cl bond.
The N-H stretching vibration in carbazole derivatives typically appears as a sharp to moderately broad band in the region of 3400-3500 cm⁻¹ researchgate.net. For the parent carbazole, this band is observed around 3419 cm⁻¹ researchgate.net. The aromatic C-H stretching vibrations are anticipated to be in the 3000-3100 cm⁻¹ range, a characteristic region for sp² C-H bonds researchgate.netvscht.cz.
The stretching vibrations of the C=C bonds within the aromatic framework of the benzo[a]carbazole system are expected to produce a series of sharp bands in the 1400-1650 cm⁻¹ region vscht.czresearchgate.net. The C-N stretching vibration of the carbazole ring is typically observed around 1450 cm⁻¹ researchgate.net. The presence of the chlorine substituent on the benzene ring is expected to give rise to a C-Cl stretching vibration. The position of this band can vary depending on the substitution pattern on the aromatic ring but generally appears in the fingerprint region, below 1000 cm⁻¹. Additionally, C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern of the aromatic rings, would be expected in the 700-900 cm⁻¹ region.
A representative, though not specific to this compound, set of IR data for a related carbazole derivative is presented below to illustrate the expected vibrational modes.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| N-H Stretch | 3400 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aromatic C=C Stretch | 1400 - 1650 |
| C-N Stretch | ~1450 |
| C-Cl Stretch | < 1000 |
| Aromatic C-H Out-of-Plane Bend | 700 - 900 |
This table is illustrative and based on general spectroscopic data for carbazole derivatives.
X-ray Crystallography for Solid-State Structure Determination
For instance, the crystal structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole reveals a monoclinic crystal system with the space group C2/c researchgate.netmdpi.com. In this structure, the carbazole moiety is nearly planar mdpi.com. It is reasonable to anticipate that this compound would also adopt a largely planar conformation due to the extensive π-conjugation of the fused aromatic rings.
A hypothetical data table for a related chloro-substituted carbazole derivative is provided below to exemplify the type of information obtained from an X-ray crystallographic study.
| Crystal Parameter | Example Value for a Chloro-Substituted Carbazole Derivative |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.0 |
| c (Å) | 15.5 |
| β (°) | 105 |
| Z (molecules/unit cell) | 4 |
This table presents hypothetical data for illustrative purposes and does not represent the actual crystal structure of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The UV-Vis spectrum of this compound is expected to be characterized by intense absorption bands arising from π→π* transitions within the extended aromatic system.
Carbazole and its derivatives typically exhibit strong absorption in the UV region researchgate.net. The parent carbazole shows absorption bands around 230-250 nm, 290 nm, and 330 nm researchgate.net. The introduction of a chloro-substituent is not expected to cause a dramatic shift in the absorption maxima, although some minor bathochromic (red) or hypsochromic (blue) shifts may occur depending on the position of the substituent and its electronic effect on the chromophore nih.gov. Studies on other chloro-substituted carbazole dyes have shown that the introduction of an additional chlorine atom does not significantly shift the absorption bands nih.gov.
The electronic transitions in the benzo[a]carbazole system are primarily of the π→π* type, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital. The extended conjugation of the benzo[a]carbazole framework compared to carbazole itself is likely to result in a red shift of the absorption bands to longer wavelengths. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the electronic absorption spectra and provide insights into the nature of the electronic transitions mdpi.comresearchgate.netnih.gov.
An illustrative table of expected UV-Vis absorption maxima for a benzo[a]carbazole derivative is provided below.
| Solvent | λ_max 1 (nm) | λ_max 2 (nm) | λ_max 3 (nm) |
| Dichloromethane | ~295 | ~330 | ~345 |
| Tetrahydrofuran | ~293 | ~328 | ~343 |
| Acetonitrile | ~290 | ~325 | ~340 |
This table is illustrative and based on general spectroscopic data for carbazole and benzo[a]carbazole derivatives.
Computational and Theoretical Investigations of 9 Chloro 11h Benzo a Carbazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and stability of organic molecules. For 9-chloro-11H-benzo[a]carbazole, DFT calculations can provide a detailed understanding of its geometric and electronic properties.
Theoretical calculations for the parent 11H-benzo[a]carbazole and its 9-chloro derivative would typically be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p). These calculations would yield optimized geometries, total energies, and various electronic parameters. The introduction of a chlorine atom at the 9-position is anticipated to have a notable effect on the molecule's electronic landscape.
Table 1: Calculated Electronic Properties of 11H-benzo[a]carbazole and this compound
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| 11H-benzo[a]carbazole | -5.58 | -1.95 | 3.63 | 1.25 |
| This compound | -5.72 | -2.10 | 3.62 | 2.89 |
| Note: The data in this table is illustrative and based on general trends observed for similar chlorinated aromatic compounds. |
The chlorine atom, being highly electronegative, is expected to inductively withdraw electron density from the carbazole (B46965) ring system. This effect would lead to a stabilization of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in lower energy levels for both orbitals in the chlorinated compound compared to the unsubstituted parent molecule. The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. While the chlorine substitution lowers both frontier orbital energies, the effect on the energy gap is often less pronounced.
Computational Studies on Reaction Mechanisms and Selectivity in Synthesis
Computational chemistry plays a crucial role in elucidating reaction mechanisms and predicting selectivity in organic synthesis. For the synthesis of this compound, theoretical studies can help in understanding the transition states and intermediates involved in various synthetic routes.
One common route to carbazoles is through palladium-catalyzed C-N coupling reactions. DFT calculations can be employed to model the reaction pathway, including the oxidative addition, reductive elimination, and any intermediate ligand exchange steps. By calculating the energy barriers for different potential pathways, the most favorable reaction mechanism can be identified.
For instance, in a hypothetical synthesis involving the cyclization of a chlorinated precursor, computational models could predict the regioselectivity of the ring-closing step. The presence of the chlorine atom could influence the electron density at different positions of the aromatic rings, thereby directing the cyclization to a specific site.
Table 2: Theoretical Activation Energies for a Key Synthetic Step
| Reactant | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) |
| Unsubstituted Precursor | 25.4 | -15.2 |
| Chloro-substituted Precursor | 23.8 | -16.5 |
| Note: This data is hypothetical and serves to illustrate the potential impact of a chloro-substituent on reaction energetics. |
The data suggests that the presence of the chlorine atom could lower the activation energy for the cyclization step, potentially leading to a more efficient reaction.
Molecular Orbital Analysis and Aromaticity Assessment
The distribution and energies of molecular orbitals are fundamental to understanding the chemical behavior of this compound. The HOMO is typically delocalized over the electron-rich carbazole core, while the LUMO is also distributed across the aromatic system. The introduction of the chlorine atom is expected to slightly perturb the shape and energy of these orbitals.
Aromaticity is a key concept in understanding the stability and reactivity of this compound. Various computational methods can be used to quantify the aromaticity of the different rings within the benzo[a]carbazole system. Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for aromaticity. Negative NICS values inside a ring are indicative of aromatic character.
Table 3: Calculated NICS(1)zz Values for the Rings of this compound
| Ring | NICS(1)zz (ppm) |
| A (Benzene) | -9.8 |
| B (Carbazole Benzene) | -10.5 |
| C (Carbazole Benzene) | -10.2 |
| D (Pyrrole) | -12.1 |
| Note: NICS values are illustrative and based on typical values for fused aromatic systems. |
Prediction of Spectroscopic Parameters via Quantum Chemical Methods
Quantum chemical methods are invaluable for predicting spectroscopic properties, which can aid in the identification and characterization of new compounds. Time-dependent DFT (TD-DFT) is commonly used to calculate electronic absorption spectra.
The predicted UV-Vis spectrum for this compound would be expected to show characteristic absorption bands corresponding to π-π* transitions within the aromatic system. The chlorine substituent may cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to the parent compound, depending on the interplay of inductive and mesomeric effects.
Similarly, vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra. The calculations would predict characteristic vibrational modes, such as C-H stretching, C=C stretching of the aromatic rings, and the C-Cl stretching frequency.
Table 4: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Value |
| UV-Vis (TD-DFT) | λmax (nm) | 295, 330, 345 |
| IR (DFT) | C-Cl stretch (cm⁻¹) | 750 |
| ¹³C NMR (GIAO) | Chemical Shift (C9) (ppm) | 115 |
| Note: These predicted values are hypothetical and serve as examples of what computational methods can provide. |
Theoretical Insights into Substituent Effects on Reactivity (e.g., Chlorine Atom)
The chlorine atom at the 9-position of the benzo[a]carbazole core is expected to significantly influence its reactivity. The electronegativity of chlorine leads to an inductive withdrawal of electron density (-I effect) from the sigma framework. However, the lone pairs on the chlorine atom can participate in resonance, leading to a donation of electron density into the pi system (+M effect). For halogens, the inductive effect generally outweighs the mesomeric effect.
This net electron withdrawal is expected to decrease the electron density of the aromatic rings, making the compound less susceptible to electrophilic aromatic substitution compared to the unsubstituted benzo[a]carbazole. Computational analysis of the molecular electrostatic potential (MEP) surface would visualize the electron distribution and highlight the regions most susceptible to electrophilic or nucleophilic attack. The MEP surface would likely show a region of lower electron density (more positive potential) around the chlorine atom and the adjacent carbon atoms.
Chemical Reactivity and Derivatization Strategies of 9 Chloro 11h Benzo a Carbazole
Reactions Involving the Halogen Moiety (Chlorine at Position 9)
The chlorine atom at the C-9 position of the benzo[a]carbazole scaffold is a versatile handle for introducing new functional groups. As an aryl chloride, it can participate in both nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions, significantly expanding the synthetic utility of the parent molecule.
While aryl chlorides are generally less reactive towards nucleophilic aromatic substitution (SNAr) than their bromide or iodide counterparts, such reactions can be achieved, particularly with strong nucleophiles or under forcing conditions. The chlorine atom on the electron-rich carbazole (B46965) ring system can act as a leaving group, allowing for its replacement by various nucleophiles. This approach is fundamental for introducing heteroatoms like oxygen, sulfur, or nitrogen directly onto the carbazole framework.
The classic Ullmann condensation, a copper-catalyzed reaction, represents a long-standing method for the nucleophilic substitution of aryl halides with amines, alkoxides, and thiolates to form new C-N, C-O, and C-S bonds, respectively. This reaction type, though often requiring high temperatures, is applicable to chlorocarbazole systems for the synthesis of more complex derivatives.
Table 1: Examples of Nucleophilic Substitution Reactions on Aryl Halides This table presents generalized reactions applicable to aryl chlorides, including those on carbazole scaffolds.
| Reaction Type | Nucleophile | Catalyst/Conditions | Product Type |
| Ullmann Amination | Amine (R-NH₂) | Cu, high temp. | Aryl Amine |
| Ullmann Ether Synthesis | Alcohol/Phenol (R-OH) | Cu, base, high temp. | Aryl Ether |
| Thiolation | Thiol (R-SH) | Cu, base, high temp. | Aryl Thioether |
Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. Although aryl chlorides are known to be more challenging substrates for oxidative addition to palladium(0) compared to aryl bromides and iodides, significant advances in catalyst design have made these transformations highly efficient. The development of catalysts based on bulky, electron-rich phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands has been pivotal in enabling the coupling of unactivated aryl chlorides under relatively mild conditions.
These methods allow the chlorine at position 9 of the benzo[a]carbazole to be replaced with a wide array of substituents. For instance, Suzuki-Miyaura coupling with boronic acids or esters introduces new aryl or alkyl groups. The Buchwald-Hartwig amination allows for the formation of C-N bonds with a broad range of amines, amides, and carbamates. Similarly, Sonogashira coupling with terminal alkynes provides access to alkynylated carbazoles. These reactions are instrumental in building molecular complexity from the 9-chloro-11H-benzo[a]carbazole core.
Table 2: Key Palladium-Catalyzed Cross-Coupling Reactions for Aryl Chlorides
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) catalyst, Ligand, Base | C-C |
| Buchwald-Hartwig | R₂NH | Pd(0) catalyst, Ligand, Base | C-N |
| Sonogashira | R-C≡CH | Pd(0)/Cu(I) catalyst, Ligand, Base | C-C(sp) |
| Heck | Alkene | Pd(0) catalyst, Base | C-C(sp²) |
| Stille | R-Sn(Bu)₃ | Pd(0) catalyst, Ligand | C-C |
Functionalization of the Nitrogen Atom (N-Substitution)
The nitrogen atom of the indole (B1671886) moiety within the 11H-benzo[a]carbazole system possesses an acidic proton (pKa ≈ 19.9 in DMSO for the parent carbazole). Deprotonation with a suitable base, such as sodium hydride (NaH), n-butyllithium (n-BuLi), or alkali metal hydroxides, generates a nucleophilic indolyl anion. This anion readily reacts with various electrophiles, providing a straightforward route to N-substituted derivatives.
N-alkylation is a common modification, achieved by reacting the carbazole anion with alkyl halides. This strategy is used to enhance solubility, modify electronic properties, or introduce further reactive sites. Similarly, N-acylation can be performed using acyl chlorides or anhydrides, which places an electron-withdrawing group on the nitrogen. This modification significantly alters the electronic character of the carbazole system and can be
Advanced Material Science Applications of 9 Chloro 11h Benzo a Carbazole and Its Derivatives
Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Electronics
Carbazole-based compounds are integral to the advancement of OLED technology due to their versatile electronic properties. mdpi.commagtech.com.cn They can function as hole-transporting materials, host materials for phosphorescent emitters, and as fluorescent emitters themselves, particularly for deep-blue light. researchgate.netmagtech.com.cn The performance of these materials is heavily influenced by their molecular design, which allows for the fine-tuning of their electronic and photophysical characteristics. mdpi.com
The electron-donating nature of the carbazole (B46965) nitrogen atom makes its derivatives excellent candidates for hole-transporting materials (HTMs). researchgate.netmagtech.com.cn These materials facilitate the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer in an OLED device. Benzo[a]carbazole derivatives, building upon the core carbazole structure, offer high thermal stability and good morphological stability, which are crucial for the longevity and durability of OLED devices. nih.govmdpi.com
In addition to their role as HTMs, carbazole derivatives are widely used as host materials in phosphorescent OLEDs (PhOLEDs). A key requirement for a host material is to have a triplet energy level higher than that of the phosphorescent guest emitter to ensure efficient energy transfer. Many carbazole-based compounds possess high triplet energies, making them suitable hosts for a range of phosphorescent emitters, including those for blue, green, and red light. mdpi.comnih.gov The rigid structure of benzo[a]carbazole contributes to forming stable amorphous films, preventing crystallization and ensuring device stability.
Table 1: Performance of OLEDs Utilizing Carbazole-Based Hole Transport and Host Materials
| Device Role | Carbazole Derivative Type | Emitter | Max. Efficiency (cd/A) | Max. Power Efficiency (lm/W) | External Quantum Efficiency (EQE) (%) |
| HTM | 4-(9H-carbazol-9-yl)triphenylamine conjugate | Ir(ppy)₃ (Green) | 65.3 | 68.7 | 19.3 |
| HTM | Fluorene-Carbazole Hybrid (FLU-DCAR) | Yellow Phosphor | 44.25 | N/A | 17.8 |
| Host | Carbazole/Dibenzothiophene | FIrpic (Blue) | 43 | N/A | 18.6 |
| Host | Carbazole/Dibenzothiophene | 4CzIPN (Green) | 66 | N/A | 21.0 |
| HTM | 1,3,5-tris(2-(9-ethylcarbazyl-3)ethylene)benzene | Alq₃ (Green) | 3.27 | N/A | N/A |
This table presents a selection of research findings for different carbazole derivatives to illustrate their performance. Data sourced from multiple studies. mdpi.comsemanticscholar.orgresearchgate.netresearchgate.net
Derivatives of carbazole are highly valued as emitter components, especially for achieving efficient and stable deep-blue emission, which is critical for full-color displays and solid-state lighting. nih.gov By creating bipolar molecules with a carbazole donor and an electron-acceptor unit, researchers can tune the intramolecular charge transfer (ICT) characteristics. nih.gov This molecular engineering allows for precise control over the emission color and photoluminescence quantum yield (PLQY). mdpi.com
The rigid and planar structure of the benzo[a]carbazole core provides a robust chromophore. Attaching different functional groups can modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the bandgap and the resulting emission wavelength. For instance, creating donor-π-acceptor structures is an effective strategy for developing deep-blue emitting materials. nih.gov A device using a carbazole-phenanthroimidazole derivative as the emitter achieved deep-blue electroluminescence with CIE coordinates of (0.159, 0.080) and a maximum external quantum efficiency (EQE) of 4.43%. nih.gov
Photovoltaic Applications in Organic Solar Cells (OSCs)
The same electron-rich properties that make carbazole derivatives effective in OLEDs also make them suitable for organic solar cells (OSCs). mdpi.comresearchgate.net In OSCs, these materials typically function as the electron donor component in the bulk heterojunction (BHJ) active layer or as the hole transport layer (HTL) that facilitates charge extraction to the anode. researchgate.netrsc.org
Carbazole-based polymers have been extensively studied for their photovoltaic performance. researchgate.net The structural adaptability of the carbazole unit allows for the synthesis of copolymers with tailored electronic structures and absorption properties to better match the solar spectrum. researchgate.net For example, carbazole-based self-assembled monolayers (SAMs) have been used as an effective HTL in perovskite solar cells, which are a type of inorganic-organic hybrid solar cell. rsc.org In one study, a device using a brominated carbazole-based SAM as the HTL achieved a power conversion efficiency (PCE) of 19.51% and demonstrated significantly enhanced long-term operational stability. rsc.org Another study on carbazole-treated perovskite films noted improved water resistance and a PCE of up to 24.3%. researchgate.net
Table 2: Performance of Solar Cells Incorporating Carbazole-Based Materials
| Solar Cell Type | Carbazole Material Role | Active Layer | Power Conversion Efficiency (PCE) (%) |
| Perovskite Solar Cell | Hole Transport Layer (SAM) | Cs₀.₂₅FA₀.₇₅Sn₀.₅Pb₀.₅I₃ | 19.51 |
| Perovskite Solar Cell | Surface Passivation Layer | FAPbI₃ | 24.3 |
| Dye-Sensitized Solar Cell | p-type semiconductor | Y123 organic dye | 7.2 |
This table summarizes performance data from studies using carbazole derivatives in different solar cell architectures. rsc.orgresearchgate.netgoogle.com
Development of Optoelectronic Devices and Photoconducting Polymers
The integration of carbazole units into polymer backbones has led to the development of a wide range of photoconducting polymers and materials for various optoelectronic devices. researchgate.net These polymers combine the favorable electronic properties of the carbazole monomer with the processability of polymers, allowing for the fabrication of large-area, flexible devices.
Polymers containing carbazole moieties are noted for their high electron-donating ability and photoconductivity. researchgate.net The combination of carbazole's electron-donating properties with electron-accepting units has led to donor-acceptor organoboron compounds that exhibit tunable charge-transfer characteristics, excellent photostability, and high luminous efficiency. These materials have found applications beyond OLEDs and OSCs, including in field-effect transistors (OFETs) and non-linear optics. researchgate.net The versatility of the carbazole scaffold allows for its polyfunctionalization at various positions, leading to intriguing structure-function relationships that are actively being explored for next-generation optoelectronic devices. researchgate.net
Exploration as Anion Receptors and Sensing Materials
The carbazole N-H group is a strong hydrogen bond donor, making carbazole and its derivatives highly suitable for the construction of anion receptors and sensors. nih.gov The rigid skeleton of benzo[a]carbazole can be functionalized with additional hydrogen-bond-donating groups, such as amides or ureas, to create a preorganized binding pocket for specific anions. nih.govbeilstein-journals.org
These receptors can induce a detectable signal, such as a change in color (colorimetric) or fluorescence, upon binding with an anion. nih.gov This response is often due to the direct coupling of the hydrogen bond donors with the carbazole chromophore/fluorophore. nih.gov For example, substituting the carbazole core with electron-withdrawing groups can shift its absorption spectrum into the visible region, converting the molecule into a colorimetric sensor that produces vivid color changes in the presence of basic anions. nih.gov While high affinity for anions like carboxylates and phosphates is readily achieved, obtaining high selectivity for a specific anion remains a challenge. beilstein-journals.org
Table 3: Anion Binding Constants (Kₐ in M⁻¹) for Carbazole-Based Receptors
| Receptor Type | Anion | Solvent | Binding Constant (Kₐ) |
| 1,8-Diamidocarbazole | Benzoate | DMSO-d₆ + 0.5% H₂O | > 10⁵ |
| 1,8-Diamidocarbazole | Dihydrogen Phosphate | DMSO-d₆ + 0.5% H₂O | > 10⁵ |
| Carbazolylurea | Benzoate | DMSO/0.5% water | Selectively Quenched |
| Carbazolylurea | Chloride | DMSO/0.5% water | Weak Binding |
This table shows the high affinity of carbazole-based receptors for oxyanions. The binding constants often exceed the reliable range for NMR titrations. nih.govresearchgate.net
Applications in Analytical Chemistry as Fluorescent Labeling Reagents
The inherent fluorescence of the carbazole core makes its derivatives useful as fluorescent labels or probes in analytical chemistry. nih.govresearchgate.net These molecules can be designed to bind to specific analytes, such as biomolecules, with a corresponding change in their fluorescence properties.
A novel carbazole derivative was synthesized as a fluorescent dye that showed an excellent "turn-on" effect upon binding with calf thymus DNA (ctDNA), meaning its fluorescence intensity increased significantly after binding. nih.gov Such probes are valuable for detecting and quantifying nucleic acids. Another application involves using carbazole-based reagents to label carbonyl groups in carbohydrates and cellulosic materials. researchgate.net This allows for the sensitive and accurate quantification of these functional groups, which is important for quality control in industries like pulp and paper. researchgate.net The high stability and strong fluorescence of the carbazole unit make it an effective and reliable component for these analytical tools. nih.gov
Rational Design of Derivatives for Enhanced Material Properties
The enhancement of material properties in 9-chloro-11H-benzo[a]carbazole derivatives is achieved through a systematic approach that combines theoretical predictions with experimental validation. Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting the impact of specific structural modifications on the electronic and optical properties of the molecules before their synthesis. This in-silico screening allows researchers to prioritize synthetic targets with the most promising characteristics.
The primary strategies in the rational design of these derivatives involve the introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) to manipulate the frontier molecular orbital (FMO) energy levels, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are critical in determining the charge injection, transport, and recombination properties of the material.
Tuning of Optoelectronic Properties
The introduction of substituents with varying electronic effects allows for the fine-tuning of the optoelectronic properties of this compound derivatives. For instance, attaching electron-donating groups like amino (-NH2) or methoxy (-OCH3) can raise the HOMO energy level, facilitating hole injection from the anode in an electronic device. Conversely, electron-withdrawing groups such as nitro (-NO2) or cyano (-CN) can lower the LUMO energy level, improving electron injection from the cathode.
A study on substituted carbazoles demonstrated that the introduction of an amino group at the C3 position and a nitro group at the C4 position resulted in a significant red-shift in the maximum absorption wavelength (λmax), indicating a smaller HOMO-LUMO energy gap. This narrowing of the energy gap is attributed to intramolecular charge transfer (ICT) from the donor to the acceptor group, a phenomenon that is highly desirable for applications in organic solar cells.
Structure-Property Relationships
The systematic variation of substituents and their positions on the this compound core allows for the establishment of clear structure-property relationships. These relationships provide valuable guidelines for the design of new materials with specific functionalities. For example, the position of a substituent can significantly influence the spatial distribution of the HOMO and LUMO, which in turn affects the charge transport characteristics of the material.
Computational studies on carbazole derivatives have shown that linking electron-donating and electron-withdrawing units through a phenyl spacer can lead to materials with high thermal stability, suitable energy levels, and balanced charge transport properties, making them excellent hosts for OLEDs. The linking position (meta, para, or ortho) on the phenyl spacer also plays a crucial role in determining the final properties of the material.
Interactive Data Tables
The following tables summarize the predicted effects of different functional groups on the key material properties of this compound derivatives based on computational studies of similar carbazole systems.
Table 1: Predicted Impact of Electron-Donating Groups (EDGs) on Material Properties
| Functional Group | Predicted Effect on HOMO Level | Predicted Effect on LUMO Level | Predicted Impact on Hole Injection | Predicted Impact on Electron Injection |
| Amino (-NH2) | Increase | Slight Increase | Improved | Hindered |
| Methoxy (-OCH3) | Increase | Slight Increase | Improved | Hindered |
| Alkyl (-CH3) | Slight Increase | Negligible | Slightly Improved | No Significant Change |
Table 2: Predicted Impact of Electron-Withdrawing Groups (EWGs) on Material Properties
| Functional Group | Predicted Effect on HOMO Level | Predicted Effect on LUMO Level | Predicted Impact on Hole Injection | Predicted Impact on Electron Injection |
| Nitro (-NO2) | Decrease | Significant Decrease | Hindered | Improved |
| Cyano (-CN) | Decrease | Decrease | Hindered | Improved |
| Trifluoromethyl (-CF3) | Decrease | Decrease | Hindered | Improved |
Table 3: Detailed Research Findings on Functionalized Carbazole Derivatives
| Derivative Type | Key Modification | Observed/Predicted Property Enhancement | Potential Application |
| Donor-Acceptor Carbazole | Introduction of EDG and EWG | Tunable HOMO-LUMO gap, enhanced ICT | Organic Photovoltaics |
| Bipolar Carbazole Host | Linking of donor and acceptor moieties | Balanced charge transport, high triplet energy | Organic Light-Emitting Diodes |
| Aryl-Substituted Carbazole | Addition of bulky aryl groups | Increased thermal stability, improved solubility | Organic Field-Effect Transistors |
Future Research Perspectives and Emerging Trends in 9 Chloro 11h Benzo a Carbazole Chemistry
Development of Greener and More Sustainable Synthetic Routes
Traditional methods for the synthesis of carbazole (B46965) derivatives often involve harsh reaction conditions, toxic reagents, and multiple steps, leading to significant waste generation. The future of 9-chloro-11H-benzo[a]carbazole synthesis lies in the development of greener and more sustainable routes that are both environmentally benign and economically viable.
Recent advancements in catalysis offer promising alternatives. For instance, the use of a Brønsted acidic carbonaceous material derived from rice husk has been demonstrated as a low-cost, reusable, and non-toxic catalyst for the synthesis of benzo[a]carbazole derivatives. rsc.orgnih.govresearchgate.net This approach, which involves an intramolecular cyclization, could be adapted for the synthesis of chlorinated analogues like this compound. rsc.orgnih.govresearchgate.net Another promising avenue is the application of transition metal catalysis, which allows for milder reaction conditions and improved functional group tolerance. chim.it Methodologies such as palladium-catalyzed hydroarylation and C-H activation are at the forefront of modern carbazole synthesis and could be tailored for the efficient construction of the this compound scaffold. nih.gov
Future research will likely focus on one-pot syntheses and multicomponent reactions to minimize intermediate isolation steps and reduce solvent usage. nih.gov The exploration of microwave-assisted organic synthesis also presents an eco-friendly approach, often leading to reduced reaction times, cleaner product formation, and higher yields without the need for hazardous solvents. nih.gov
| Synthetic Approach | Key Advantages | Potential for this compound |
| Brønsted Acidic Carbonaceous Catalysis | Low-cost, reusable, non-toxic catalyst. rsc.orgnih.govresearchgate.net | Adaptable for intramolecular cyclization to form the chlorinated benzo[a]carbazole core. |
| Transition Metal Catalysis (e.g., Pd) | Milder reaction conditions, high functional group tolerance. chim.it | Efficient construction of the scaffold via C-H activation or hydroarylation. nih.gov |
| One-Pot and Multicomponent Reactions | Reduced waste, fewer reaction steps, increased efficiency. nih.gov | Streamlined synthesis from simple precursors. |
| Microwave-Assisted Synthesis | Reduced reaction times, cleaner products, higher yields, solvent-free options. nih.gov | A rapid and environmentally friendly route to the target molecule. |
Integration into Novel Supramolecular Architectures
The planar and aromatic nature of the benzo[a]carbazole core, combined with the presence of a halogen atom, makes this compound an excellent candidate for the construction of novel supramolecular architectures. The chlorine atom can participate in halogen bonding, a directional non-covalent interaction that is increasingly being utilized in crystal engineering and the design of functional materials. researchgate.net
Future research is expected to explore the self-assembly of this compound and its derivatives into well-defined structures such as one-dimensional stacks, two-dimensional sheets, and three-dimensional networks. mdpi.com The interplay between π-π stacking of the aromatic rings and halogen bonding could lead to unique packing arrangements with interesting photophysical and electronic properties.
Furthermore, this compound could serve as a versatile building block for the synthesis of metal-organic frameworks (MOFs). mdpi.com The carbazole nitrogen can be functionalized with coordinating groups, allowing for the formation of extended, porous structures. The presence of the chlorine atom within the pores could influence the selective adsorption of guest molecules, opening up possibilities in gas storage, separation, and catalysis.
Advanced Characterization Techniques for Structure-Property Relationships
A deep understanding of the relationship between the molecular structure of this compound and its macroscopic properties is crucial for the rational design of new materials. Future research will heavily rely on advanced characterization techniques to probe these relationships at the molecular level.
High-resolution mass spectrometry (HRMS) will be essential for the unambiguous identification and confirmation of the molecular formula of newly synthesized derivatives. Two-dimensional nuclear magnetic resonance (2D-NMR) techniques, such as COSY, HSQC, and HMBC, will be invaluable for the complete assignment of proton and carbon signals, providing detailed insights into the connectivity and substitution patterns of the molecule.
Single-crystal X-ray diffraction will play a pivotal role in elucidating the precise three-dimensional structure of this compound and its supramolecular assemblies. researchgate.netbeilstein-journals.orgnih.gov This technique can provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as halogen bonds and π-π stacking distances, which are critical for understanding the solid-state properties of the material.
Computational Design and High-Throughput Screening of New Derivatives
Computational chemistry is poised to play an increasingly important role in accelerating the discovery and development of new materials based on the this compound scaffold. Density functional theory (DFT) calculations can be employed to predict a wide range of molecular properties, including electronic structure, HOMO-LUMO energy levels, and absorption/emission spectra. researchgate.net This allows for the in silico screening of a large number of virtual derivatives, enabling researchers to prioritize synthetic efforts on the most promising candidates. researchgate.netresearchgate.net
Molecular dynamics simulations can provide insights into the self-assembly behavior of this compound in different environments, helping to understand the formation of supramolecular structures. researchgate.net These computational tools can guide the design of molecules with specific packing motifs and desired solid-state properties.
High-throughput screening (HTS) methodologies, which allow for the rapid synthesis and evaluation of large libraries of compounds, will be instrumental in exploring the vast chemical space around the this compound core. researchgate.net By combining automated synthesis with rapid characterization techniques, HTS can significantly accelerate the identification of new materials with optimized properties for specific applications.
| Technique | Application in this compound Research |
| Density Functional Theory (DFT) | Prediction of electronic properties, HOMO-LUMO levels, and optical spectra. researchgate.net |
| Molecular Dynamics (MD) | Simulation of self-assembly and supramolecular structure formation. researchgate.net |
| High-Throughput Screening (HTS) | Rapid synthesis and evaluation of derivative libraries for property optimization. researchgate.net |
Exploration of New Application Areas in Material Sciences and Beyond
The unique electronic and photophysical properties of carbazole derivatives have led to their widespread use in organic electronics. mdpi.comresearchgate.net The introduction of a chlorine atom onto the benzo[a]carbazole framework is expected to modulate these properties, opening up new avenues for applications.
One of the most promising areas is in organic light-emitting diodes (OLEDs). magtech.com.cnresearchgate.net The high thermal stability and good hole-transporting properties of carbazoles make them excellent candidates for host materials in phosphorescent OLEDs. ecnu.edu.cn The chlorine substituent can influence the triplet energy levels, potentially leading to more efficient blue-emitting devices.
The electron-rich nature of the carbazole ring system also makes this compound a promising candidate for use in organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs). nih.gov The chlorine atom can be used as a handle for further functionalization, allowing for the fine-tuning of the absorption spectrum and energy levels to match the requirements of these devices.
Beyond optoelectronics, the chlorinated benzo[a]carbazole scaffold could find applications in the development of chemical sensors. The fluorescence of carbazole derivatives is often sensitive to the presence of electron-deficient molecules, and the introduction of a chlorine atom could enhance this sensitivity, leading to the development of highly selective and sensitive sensors for various analytes.
Q & A
Q. Q1. What synthetic methodologies are most effective for introducing substituents at the 9-position of carbazole derivatives like 9-chloro-11H-benzo[a]carbazole?
Methodological Answer: Alkylation or halogenation at the 9-position of carbazole is typically achieved via nucleophilic substitution. For example, 9-(4-bromobutyl)-9H-carbazole was synthesized using 1,4-dibromobutane and carbazole in toluene with TBAB as a phase-transfer catalyst, yielding 89.5% after recrystallization . For chloro derivatives, reactions with chloroalkyl agents under controlled temperatures (e.g., 45°C) and inert atmospheres are common. Optimization via orthogonal experiments (e.g., varying molar ratios, solvents, catalysts) can improve yields, as demonstrated in alkylation studies for lubricant antioxidants .
Q. Q2. How can spectroscopic techniques (NMR, X-ray crystallography) resolve structural ambiguities in carbazole derivatives?
Methodological Answer: 1H NMR is critical for identifying substitution patterns. For 9-substituted carbazoles, signals for methyl groups at the 9-position appear at 2.08–2.66 ppm, while NH protons resonate at 9.56–11.52 ppm . X-ray crystallography provides definitive confirmation: the butyl chain in 9-butyl-9H-carbazole adopts a staggered conformation with a dihedral angle of 85.6° between carbazole and the substituent . For atropisomers, chiral HPLC combined with ECD spectroscopy can distinguish enantiomers .
Advanced Research Questions
Q. Q3. How can experimental design (e.g., factorial design) optimize recombinant protein expression for carbazole-degrading enzymes like carbazole 1,9a-dioxygenase?
Methodological Answer: A 2³ factorial design (cell concentration, temperature, time) with duplicates was used to assess induction conditions for E. coli expressing carbazole dioxygenase components. Statistical tools (e.g., STATISTICA) analyze normalized variables, revealing interactions between factors. For instance, higher cell concentrations (+1 level) and lower temperatures (−1 level) maximize CarAa expression while minimizing aggregation . This approach reduces trial-and-error experiments and identifies non-linear variable interactions.
Q. Q4. What computational strategies (e.g., DFTB, LC-DFTB) predict electronic properties of 9-chloro-carbazole derivatives for OLED applications?
Methodological Answer: Self-consistent charge DFTB (SCC-DFTB) with long-range correction (LC) parameters accurately predicts HOMO/LUMO energies and bandgaps. For carbazole, SCC-DFTB yields a HOMO of −5.49 eV vs. experimental −5.40 eV, while LC-DFTB improves absorbance peak alignment (239 nm calc. vs. 291 nm expt.) . For derivatives like this compound, TD-DFTB based on Casida’s approach simulates absorption spectra, guiding molecular design to balance intramolecular charge transfer (e.g., TSCT vs. TBCT pathways) for high-efficiency OLEDs .
Q. Q5. How do substituents (e.g., tert-butyl, isopropyl) at the 3,6-positions influence the antioxidant efficacy of carbazole derivatives in lubricants?
Methodological Answer: Orthogonal experiments (3 factors, 3 levels) show alkyl groups enhance lipophilicity and radical scavenging. Tert-butyl groups at 3,6-positions increase oxidation induction time in lubricants by 40% compared to unmodified carbazole. The optimal molar ratio of carbazole to 2-chloro-2-methylpropane is 1:2.5, with AlCl₃ as a catalyst (yield >70%) . Thermo-gravimetric analysis (TGA) confirms stability up to 300°C, critical for high-temperature applications.
Data Contradictions and Resolution
Q. Q6. Discrepancies in reported HOMO energies (−5.40 eV expt. vs. −5.68 eV DFT) for carbazole: How should researchers address these in electronic structure studies?
Methodological Answer: Differences arise from basis set limitations and solvent effects. SCC-DFTB with Slater-Koster parameters underestimates HOMO energies by 0.19 eV vs. DFT . To resolve discrepancies:
Validate computational models against experimental UPS (ultraviolet photoelectron spectroscopy) data.
Include solvent corrections (e.g., PCM model) for solution-phase measurements.
Use hybrid functionals (e.g., B3LYP) with ≥6-311G(d,p) basis sets for improved accuracy.
Structure-Activity Relationships (SAR)
Q. Q7. What structural features of carbazole hybrids enhance anticancer activity?
Methodological Answer: SAR studies (2016–2021) show:
- Rigid conjugated systems (e.g., fused pyranocarbazole) improve DNA intercalation (IC₅₀ = 1.2 μM vs. 8.3 μM for flexible analogs) .
- Acylhydrazone side chains increase apoptosis induction via caspase-3 activation.
- 3,6-Di-tert-butyl substitution enhances membrane permeability (logP >4) .
Mechanistic studies (e.g., molecular docking) prioritize hybrids targeting topoisomerase I/II or microtubule polymerization.
Advanced Material Design
Q. Q8. How can excimer formation be minimized in indolo[3,2,1-jk]carbazole hosts for PhOLEDs?
Methodological Answer: Excimer suppression requires:
- Steric hindrance : Introduce bulky substituents (e.g., triphenylsilyl) at reactive positions.
- Conformational control : Ortho-linkage of diphenyltriazine acceptors to carbazole donors reduces π-π stacking .
- Film morphology : Optimize vacuum deposition parameters (e.g., 0.3 Å/s rate, 80°C substrate) to achieve amorphous layers. This approach boosts PhOLED external quantum efficiency (EQE) from 8% to 22% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
